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Compound of Interest

Compound Name: 2-Amino-4-chlorobenzonitrile

Cat. No.: B1265954

An In-depth Technical Guide to 2-Amino-4-
chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectral

properties of 2-Amino-4-chlorobenzonitrile, a key intermediate in the synthesis of various
pharmaceutical compounds, particularly quinazoline derivatives.

General and Physicochemical Properties

2-Amino-4-chlorobenzonitrile, with the CAS number 38487-86-4, is a substituted benzonitrile
that serves as a versatile building block in organic synthesis.[1] Its key identifiers and physical
properties are summarized below.

Table 1: General and Physicochemical Properties of 2-Amino-4-chlorobenzonitrile
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Property Value Reference(s)
IUPAC Name 2-Amino-4-chlorobenzonitrile
5-Chloro-2-cyanoaniline, 4-
Synonyms o
Chloroanthranilonitrile
CAS Number 38487-86-4
Molecular Formula C7HsCIN2
Molecular Weight 152.58 g/mol
Light orange to yellow to green
Appearance
powder/crystal
Melting Point 157-162 °C
Boiling Point 305.8 °C (Predicted)
Low solubility in water. Soluble
Solubility in polar organic solvents like
ethanol.
SMILES String Nclcc(Cl)ccclC#N
UZHALXIAWJOLLR-

InChl Key

UHFFFAOYSA-N

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Amino-4-

chlorobenzonitrile.

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2-Amino-4-chlorobenzonitrile shows characteristic absorption bands

corresponding to its functional groups.[5]

Table 2: Key FT-IR Absorption Bands for 2-Amino-4-chlorobenzonitrile
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Wavenumber ] ) ]

( 1 Vibration Mode Functional Group Reference(s)
cm-

3452, 3363 N-H stretching Primary Amine [5]

2211 C=N stretching Nitrile [5]

782 C-Cl stretching Chloroalkane [5]

UV-Visible (UV-Vis) Spectroscopy

In an ethanol solution, 2-Amino-4-chlorobenzonitrile exhibits two primary absorption peaks,
which are attributed to 1 —» 11* and n - TT* electronic transitions within the aromatic ring and
the nitrile group.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for 2-Amino-4-chlorobenzonitrile is not readily
available in the cited literature, the expected chemical shifts can be predicted based on the
structure and data from analogous compounds.

e 1H NMR: The aromatic protons are expected to appear in the range of 6.5-7.5 ppm. The
chemical shifts will be influenced by the electron-donating amino group and the electron-
withdrawing chloro and nitrile groups. The amino protons would likely appear as a broad
singlet.

e 13C NMR: The carbon of the nitrile group (C=N) is expected in the region of 115-120 ppm.[6]
Aromatic carbons would appear between 110-150 ppm. The carbon attached to the amino
group would be shifted upfield, while the carbon attached to the chlorine atom would be
shifted downfield.

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for 2-Amino-4-chlorobenzonitrile is not
available in the reviewed literature. For a compound with this structure, the molecular ion peak
[M]* would be expected at m/z 152, with a characteristic [M+2]* peak at m/z 154 with
approximately one-third the intensity, due to the presence of the 3’Cl isotope. Common
fragmentation patterns for aromatic nitriles involve the loss of HCN (27 amu).
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Chemical Properties and Reactivity

2-Amino-4-chlorobenzonitrile is a stable compound but reactive under specific conditions,
making it a valuable intermediate.[5] The amino group can undergo typical reactions such as
acylation and alkylation, while the nitrile group can be hydrolyzed or reduced.

A primary application is in the synthesis of quinazoline and quinazolinone derivatives, which
are scaffolds for many biologically active molecules.[7] The amino and nitrile groups can
participate in cyclization reactions with various reagents to form the heterocyclic ring system.

Experimental Protocols
Plausible Synthesis of 2-Amino-4-chlorobenzonitrile

A specific, published protocol for the synthesis of 2-Amino-4-chlorobenzonitrile is not readily
available. However, a plausible multi-step synthesis can be proposed based on established
chemical transformations and protocols for similar molecules, such as the synthesis of its
iIsomer, 2-amino-5-chlorobenzonitrile.[8] A potential route starts from 2,5-dichloronitrobenzene.

Step 1: Synthesis of 4-Chloro-2-nitrobenzonitrile from 2,5-Dichloronitrobenzene|[3]

 In areaction vessel, combine 2,5-dichloronitrobenzene (1.20 mol), copper(l) cyanide (1.20
mol), and potassium cyanide (0.012 mol) in N,N-dimethylformamide (80 ml).

o Heat the mixture to 165-170°C for 5.5 hours.

 After cooling, pour the reaction mixture into cold toluene (1.2 L) and stir for 13 hours at room
temperature.

« Filter the precipitate and wash it with ethyl acetate.

o Combine the filtrates, concentrate under reduced pressure, and wash the residue with
carbon tetrachloride to yield 4-chloro-2-nitrobenzonitrile.

Step 2: Reduction of the Nitro Group to an Amino Group

e Prepare a solution of stannous chloride (SnClz) in concentrated hydrochloric acid.
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» Slowly add the 4-chloro-2-nitrobenzonitrile from the previous step to the solution, maintaining
the temperature below 30°C with external cooling.

e Stir the resulting slurry for 2-3 hours.
o Make the solution alkaline by adding a 40% sodium hydroxide solution while cooling.
e Filter the crude product and wash with water until neutral.

o The final product, 2-amino-4-chlorobenzonitrile, can be purified by recrystallization.

Purification by Recrystallization[1][11]

o Dissolve the crude 2-Amino-4-chlorobenzonitrile in a minimal amount of hot ethanol in an
Erlenmeyer flask.

« If insoluble impurities are present, perform a hot filtration.

 Allow the clear, hot solution to cool slowly to room temperature to allow for crystal formation.
o To maximize the yield, place the flask in an ice bath.

o Collect the crystals by vacuum filtration using a Blichner funnel.

e Wash the crystals with a small amount of ice-cold ethanol to remove soluble impurities.

» Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Spectroscopic Analysis Protocol[1][7]

o FT-IR Spectroscopy:

o Prepare a KBr pellet by mixing a small amount of the dried, purified compound with dry
potassium bromide powder.

o Press the mixture into a transparent disc.

o Record the spectrum in the range of 4000-400 cm~1.
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e UV-Vis Spectroscopy:

o Prepare a dilute solution (e.g., 2 x 10=> M) of the compound in ethanol.

o Use a quartz cuvette with a 10-mm path length.

o Record the absorption spectrum in the range of 200-400 nm.

Safety and Handling

2-Amino-4-chlorobenzonitrile is classified as a hazardous substance.

Table 3: GHS Hazard and Precautionary Statements

Category

Code(s) and Statement(s)

Reference(s)

Hazard Statements

H315: Causes skin
irritation.H319: Causes serious
eye irritation.H335: May cause

respiratory irritation.

Precautionary Statements

P261: Avoid breathing
dust.P280: Wear protective
gloves/eye
protection.P302+P352: IF ON
SKIN: Wash with plenty of
water.P305+P351+P338: IF IN
EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or

equivalent), safety glasses, and chemical-resistant gloves when handling this compound.

Applications and Logical Workflows
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The primary application of 2-Amino-4-chlorobenzonitrile is as a precursor for the synthesis of
quinazolines and quinazolinones, which are important scaffolds in drug discovery.[7]

Experimental Workflow: Synthesis of Quinazolinones

Below is a generalized workflow for the synthesis of a quinazolinone derivative from 2-Amino-
4-chlorobenzonitrile, based on common synthetic strategies.
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Caption: A generalized workflow for the synthesis of quinazolinone derivatives.
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This guide provides essential technical information for professionals working with 2-Amino-4-
chlorobenzonitrile. For further details, it is recommended to consult the cited literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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